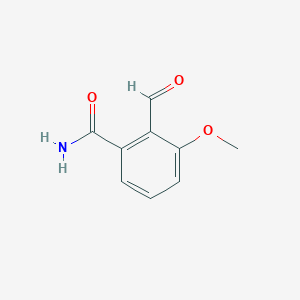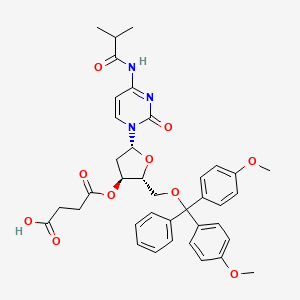
4-(4-Bromo-3-chlorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3-chlorophenyl)butanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which is attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)butanoic acid typically involves the following steps:
-
Halogenation of Phenyl Ring: : The starting material, 4-chlorophenylbutanoic acid, undergoes bromination. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Oxidation Reactions: : The phenyl ring can be oxidized to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Reduction: 4-(4-Bromo-3-chlorophenyl)butanol.
Oxidation: this compound derivatives with additional carboxyl groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3-chlorophenyl)butanoic acid has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Materials Science: : It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
-
Biological Studies: : Researchers study its effects on biological systems to understand its mechanism of action and potential as a drug candidate.
Wirkmechanismus
The mechanism by which 4-(4-Bromo-3-chlorophenyl)butanoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-(3-Chlorophenyl)butanoic acid:
4-(4-Chlorophenyl)butanoic acid: Lacks the bromine atom, which can influence its reactivity and use in synthesis.
Uniqueness
4-(4-Bromo-3-chlorophenyl)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct properties compared to its mono-halogenated counterparts. The combination of these halogens can also influence its biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10BrClO2 |
|---|---|
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
4-(4-bromo-3-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI-Schlüssel |
VUUKRWNKEYTZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


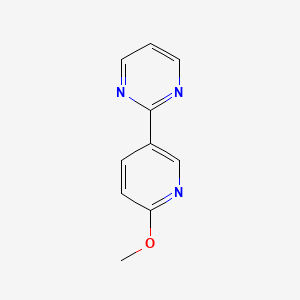
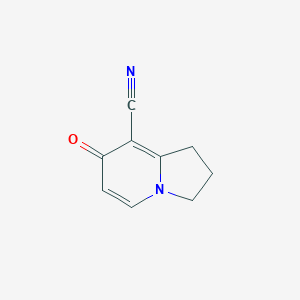
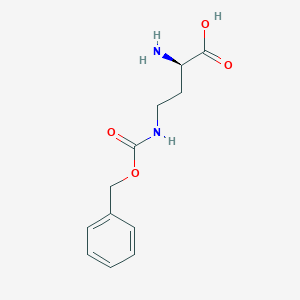
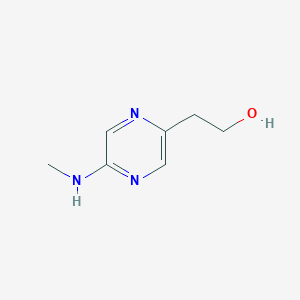
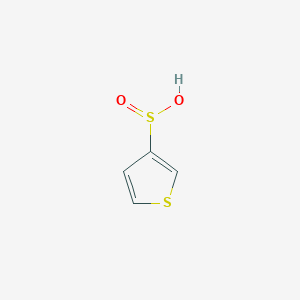
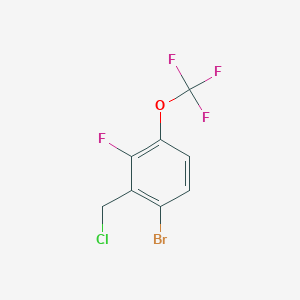
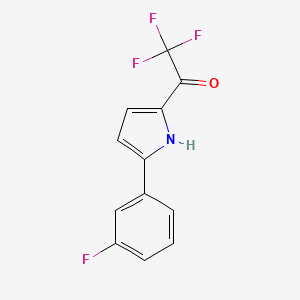
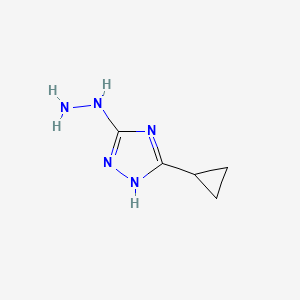
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

